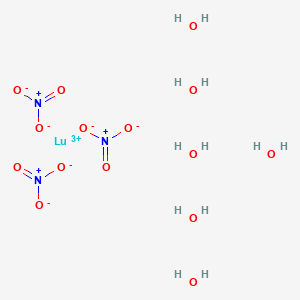

lutetium(3+);trinitrate;hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

lutetium(3+);trinitrate;hexahydrate is an inorganic compound with the chemical formula Lu(NO₃)₃·6H₂O. It is a salt of lutetium and nitric acid, forming colorless, hygroscopic crystals that are highly soluble in water . This compound is used in various scientific and industrial applications due to its unique properties.

Méthodes De Préparation

Lutetium(III) nitrate, hexahydrate can be synthesized by dissolving lutetium oxide (Lu₂O₃) in nitric acid (HNO₃). The reaction produces lutetium nitrate, which can then be crystallized to form the hexahydrate . The general reaction is as follows:

Lu2O3+6HNO3→2Lu(NO3)3+3H2O

To obtain anhydrous lutetium nitrate, powdered lutetium metal can be added to nitrogen dioxide dissolved in ethyl acetate .

Analyse Des Réactions Chimiques

Reaction of Lutetium Oxide with Nitric Acid

Lutetium(III) nitrate hexahydrate is synthesized by dissolving lutetium oxide (Lu2O3) in concentrated nitric acid under controlled heating:

Lu2O3+6HNO390∘C2Lu(NO3)3+3H2O

This reaction yields the hydrated form of lutetium nitrate, typically as hexahydrate crystals .

Metallic Lutetium with Nitrogen Dioxide

Anhydrous lutetium(III) nitrate can be prepared by reacting lutetium metal powder with nitrogen dioxide (N2O4) dissolved in ethyl acetate at 77°C:

Lu+3N2O477∘CLu(NO3)3+3NO

This method avoids hydrate formation and produces high-purity anhydrous nitrate .

Thermal Decomposition

The hydrated nitrate undergoes stepwise decomposition upon heating:

Thermogravimetric analysis (TGA) confirms mass losses corresponding to these stages, with final residue identified as Lu2O3 via XRD .

Reaction with Ammonium Fluoride

Lutetium(III) nitrate reacts with ammonium fluoride (NH4F) in aqueous solution to form ammonium hexafluoroluthenate, a sparingly soluble complex:

Lu(NO3)3+6NH4F→(NH4)3[LuF6]↓+3NH4NO3

This reaction is utilized to isolate lutetium from mixed rare earth solutions, leveraging the low solubility of (NH4)3[LuF6] .

Redox Behavior in Solution

As a nitrate salt, Lu(NO3)3⋅6H2O exhibits oxidizing properties in acidic environments. For example, in concentrated sulfuric acid, nitrate ions (NO3−) can oxidize organic substrates, though specific studies on lutetium nitrate’s redox interactions remain limited .

Laser Crystal Production

Lutetium nitrate serves as a precursor in synthesizing laser-host materials like Lu3Al5O12 (LuAG) via sol-gel or solid-state reactions. The nitrate’s high solubility ensures homogeneous doping with activators (e.g., Ce3+) .

Catalyst Preparation

The compound is a catalyst precursor for petroleum cracking and polymerization. Calcination of Lu(NO3)3⋅6H2O at 500°C yields Lu2O3, which enhances acid-catalyzed reactions .

Applications De Recherche Scientifique

Materials Science Applications

1.1. Ceramics and Glass Production

Lutetium(3+) trinitrate hexahydrate is utilized as a precursor in the synthesis of lutetium oxide, which is critical in the production of ceramics and glass. The incorporation of lutetium enhances the optical properties and thermal stability of these materials. For instance, lutetium oxide is used in phosphors for lighting applications and in laser technology due to its high refractive index and low thermal expansion coefficient .

1.2. Laser Crystals

Due to its unique optical properties, lutetium nitrate is employed in the fabrication of laser crystals. These crystals are essential for solid-state lasers, which are widely used in medical devices and industrial cutting tools. Research indicates that doping laser crystals with lutetium can improve their efficiency and output power .

1.3. Phosphors

Lutetium(3+) trinitrate hexahydrate serves as a dopant in phosphor materials, enhancing luminescence properties. This application is particularly significant in display technologies and fluorescent lighting systems .

Catalytic Applications

2.1. Catalysts in Organic Synthesis

Lutetium(3+) trinitrate hexahydrate acts as a catalyst in various organic reactions, including hydrogenation, alkylation, and polymerization processes. Its catalytic properties facilitate reactions that are crucial in the synthesis of pharmaceuticals and fine chemicals .

Case Study:

A study published in Tetrahedron Letters demonstrated that lutetium nitrate could efficiently catalyze the synthesis of α-amino nitriles under mild conditions, showcasing its potential in organic transformations .

Medical Research Applications

3.1. Radiopharmaceuticals

Lutetium isotopes have been investigated for use in targeted alpha therapy (TAT) for cancer treatment. Lutetium-177, derived from lutetium trinitrate, is used in radiopharmaceuticals for treating neuroendocrine tumors and prostate cancer due to its favorable radiation properties .

Case Study:

Clinical trials have shown that lutetium-177-labeled compounds can effectively target cancer cells while minimizing damage to surrounding healthy tissues . This application highlights the importance of lutetium compounds in advancing cancer therapies.

Comparative Analysis with Other Rare Earth Nitrates

The following table compares lutetium(3+) trinitrate hexahydrate with other rare earth nitrates regarding their applications:

| Compound Name | Chemical Formula | Key Applications |

|---|---|---|

| Lutetium(III) Nitrate Hexahydrate | Lu NO3 3⋅6H2O | Laser crystals, ceramics, catalysis |

| Ytterbium(III) Nitrate | Yb NO3 3⋅xH2O | Luminescent materials, fiber optics |

| Erbium(III) Nitrate | Er NO3 3⋅xH2O | Telecommunications, optical amplifiers |

Mécanisme D'action

The mechanism of action of lutetium(III) nitrate, hexahydrate involves its ability to act as an oxidizing agent. In biological applications, lutetium isotopes target cancer cells, delivering localized radiation that damages the DNA of the cancer cells, leading to cell death . The compound’s molecular targets include cellular DNA and other critical biomolecules.

Comparaison Avec Des Composés Similaires

Lutetium(III) nitrate, hexahydrate is similar to other rare earth nitrates, such as terbium(III) nitrate and ytterbium(III) nitrate . lutetium compounds are unique due to their higher density and specific applications in radiopharmaceuticals and laser technology . Other similar compounds include:

- Terbium(III) nitrate

- Ytterbium(III) nitrate

- Holmium(III) nitrate

- Erbium(III) nitrate

Lutetium(III) nitrate, hexahydrate stands out for its specific use in targeted cancer therapy and its role in producing high-density materials for industrial applications .

Propriétés

Numéro CAS |

36549-50-5 |

|---|---|

Formule moléculaire |

H12LuN3O15 |

Poids moléculaire |

469.07 g/mol |

Nom IUPAC |

lutetium(3+);trinitrate;hexahydrate |

InChI |

InChI=1S/Lu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |

Clé InChI |

OHGDHCSVOXRLSU-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Lu+3] |

SMILES canonique |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Lu+3] |

Key on ui other cas no. |

36549-50-5 |

Pictogrammes |

Oxidizer; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.